molecular formula C17H24N2O B15232421 Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-

Cat. No.: B15232421
M. Wt: 272.4 g/mol
InChI Key: ZVNNLYYYJVVVHQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- (CAS 870082-43-2) is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decane core. The structure comprises a bicyclic system where two nitrogen atoms are positioned at the 2- and 8-positions of the fused cyclohexane-pyrrolidine rings. A benzyl (phenylmethyl) group is attached to the 8-nitrogen, while an ethanone moiety is linked to the 2-nitrogen (Fig. 1). This configuration imparts unique steric and electronic properties, making it a candidate for pharmaceutical and chemical research .

Properties

IUPAC Name

1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-15(20)19-12-9-17(14-19)7-10-18(11-8-17)13-16-5-3-2-4-6-16/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNLYYYJVVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound Name CAS Number Molecular Formula Key Substituents/Features Pharmacological Relevance Source Purity/Availability
Ethanone, 1-(2,8-diazaspiro[4.5]dec-2-yl) 870082-43-2 C₁₄H₁₈N₂O 8-Benzyl, 2-ethanone Unknown 95% hemioxalate (J&K Scientific)
(2,8-Diaza-spiro[4.5]dec-2-yl)(2-fluorophenyl)methanone 1184918-56-6 C₁₆H₁₈FN₂O 8-Hydrogen, 2-(2-fluorophenyl)methanone Kinase inhibitor candidate Available (Parchem Chemicals)
3,9-Diazaspiro[5.5]undecan-2-one 867006-20-0 C₁₀H₁₆N₂O Larger spiro[5.5] system, lactam structure Intermediate in drug synthesis Aaron Chemicals LLC
2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid ester 929301-98-4 C₂₂H₃₂N₂O₄ 8-Benzyl ester, 2-tert-butyl ester Potential prodrug Listed (洛克化工网)

Key Structural and Functional Differences

Substituent Effects: The 8-benzyl group in the target compound enhances lipophilicity compared to the unsubstituted 8-hydrogen in CAS 1184918-56-4. This may influence membrane permeability and metabolic stability . The 2-ethanone moiety distinguishes it from ester derivatives (e.g., CAS 929301-98-4), which may exhibit different reactivity and solubility profiles .

Electron-Withdrawing Groups: The 2-fluorophenyl group in CAS 1184918-56-6 introduces electron-withdrawing effects, which could enhance interactions with aromatic residues in enzyme active sites compared to the non-halogenated benzyl group in the target compound .

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